6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one
Overview
Description
6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This compound is characterized by a morpholinone ring substituted with a phenyl and o-tolyloxy group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one typically involves the reaction of morpholin-3-one with phenyl and o-tolyloxy reagents under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Refluxing: the reactants in an appropriate solvent.
Catalysts: such as acids or bases to facilitate the reaction.
Purification: steps like recrystallization to obtain the pure compound.
Chemical Reactions Analysis
6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or o-tolyloxy groups are replaced by other substituents.
Scientific Research Applications
6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .
Comparison with Similar Compounds
6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one can be compared with other similar compounds, such as:
6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one: This compound has a similar structure but with a p-tolyloxy group instead of an o-tolyloxy group, leading to different chemical and biological properties.
3-Morpholinone derivatives: These compounds share the morpholinone core but differ in their substituents, affecting their reactivity and applications.
Properties
IUPAC Name |
6-[(2-methylphenoxy)-phenylmethyl]morpholin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-5-6-10-15(13)22-18(14-8-3-2-4-9-14)16-11-19-17(20)12-21-16/h2-10,16,18H,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRJKAIGRRWUMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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